1-Phenylpiperidine-3-carboxamide
Overview
Description
1-Phenylpiperidine-3-carboxamide is a synthetic compound with a molecular formula of C12H15NO . It is commonly referred to as CPP and is a central nervous system stimulant that has been widely studied as a potential therapeutic agent for various disorders, including ADHD, depression, and Parkinson’s disease.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The linear formula of 1-Phenylpiperidine-3-carboxamide is C12H16N2O . The InChI code is 1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) .
Physical And Chemical Properties Analysis
1-Phenylpiperidine-3-carboxamide is a solid at room temperature . It has a molecular weight of 204.27 .
Scientific Research Applications
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Antiviral Applications
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Antimalarial Applications
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Antimicrobial and Antifungal Applications
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Antihypertensive Applications
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Analgesic Applications
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Anti-Alzheimer Applications
Safety And Hazards
Future Directions
While specific future directions for 1-Phenylpiperidine-3-carboxamide are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Peptide-drug conjugates (PDCs) offer a number of benefits and provide a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
properties
IUPAC Name |
1-phenylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWKKEYNZSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737231 | |
Record name | 1-Phenylpiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-3-carboxamide | |
CAS RN |
58971-08-7 | |
Record name | 1-Phenylpiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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